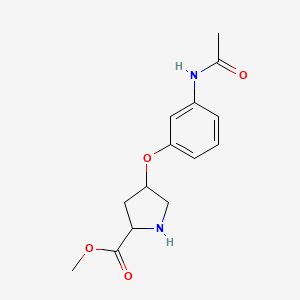

![molecular formula C22H24N8O B12105696 1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine](/img/structure/B12105696.png)

1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GNE-955 is a potent pan-Pim kinase inhibitor, which has shown significant promise in the treatment of multiple myeloma and certain types of leukemia. Pim kinases, including Pim1, Pim2, and Pim3, are serine/threonine kinases that play a crucial role in cell survival and proliferation. Overexpression of these kinases is often observed in various cancers, making them attractive targets for therapeutic intervention .

Métodos De Preparación

The synthesis of GNE-955 involves the use of a 5-azaindazole core. The synthetic route includes the formation of noncanonical hydrogen bonds to the hinge region of the kinase. The optimization of bioavailability and inhibitory potency against all three Pim kinase isoforms was achieved through extensive research and refinement of the lead series . Industrial production methods for GNE-955 are not widely documented, but the compound’s synthesis typically involves standard organic synthesis techniques and purification methods .

Análisis De Reacciones Químicas

GNE-955 undergoes various chemical reactions, primarily focusing on its interaction with Pim kinases. The compound inhibits the phosphorylation of several key proteins, including BAD, S6, and 4EBP, without affecting their total protein levels . Common reagents and conditions used in these reactions include kinase assays and cellular assays to measure the compound’s inhibitory effects. The major products formed from these reactions are the phosphorylated forms of the target proteins .

Aplicaciones Científicas De Investigación

GNE-955 has been extensively studied for its potential in treating hematologic malignancies such as multiple myeloma and leukemia. The compound exhibits high affinity for Pim1, Pim2, and Pim3 kinases, making it a valuable tool in cancer research . In cellular assays, GNE-955 has shown profound activity in inhibiting the proliferation of cancer cells, with an IC50 value of 0.5 μM . Additionally, GNE-955 has demonstrated excellent in vivo activity, being orally active in rats and exhibiting good pharmacokinetic properties .

Mecanismo De Acción

GNE-955 exerts its effects by inhibiting the activity of Pim kinases, which are involved in various cellular processes such as cell survival, proliferation, and apoptosis. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets such as BAD, S6, and 4EBP . This inhibition disrupts the signaling pathways that promote cancer cell survival and proliferation, leading to cell growth inhibition and apoptosis .

Comparación Con Compuestos Similares

GNE-955 is unique in its high affinity and selectivity for all three Pim kinase isoforms. Similar compounds include PIM447 and AZD1208, which also target Pim kinases but may differ in their selectivity and bioavailability profiles . GNE-955’s optimized bioavailability and potent inhibitory activity make it a standout candidate in the field of Pim kinase inhibitors .

Propiedades

Fórmula molecular |

C22H24N8O |

|---|---|

Peso molecular |

416.5 g/mol |

Nombre IUPAC |

1-[3-methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine |

InChI |

InChI=1S/C22H24N8O/c1-14-9-24-12-18(27-14)17-8-19-15(10-25-17)11-26-30(19)21-6-5-20(31-2)22(28-21)29-7-3-4-16(23)13-29/h5-6,8-12,16H,3-4,7,13,23H2,1-2H3 |

Clave InChI |

FPBWUTAWSOLPQI-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCCC(C5)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile](/img/structure/B12105628.png)

![3-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12105630.png)

![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol](/img/structure/B12105656.png)

![Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one](/img/structure/B12105687.png)